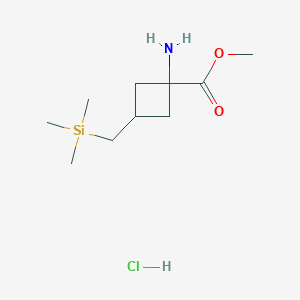
Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H22ClNO2Si and a molecular weight of 251.83 g/mol. This compound belongs to the group of analogs of nicotine, which is a natural alkaloid found in tobacco leaves. It is known for its unique structural features, including a cyclobutane ring and a trimethylsilylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Trimethylsilylmethyl Group: This step involves the use of trimethylsilylmethyl reagents under specific conditions to attach the trimethylsilylmethyl group to the cyclobutane ring.
Amination and Carboxylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with nicotinic receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the nervous system.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptor subtype and the context of its activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: A natural alkaloid found in tobacco leaves, structurally similar but lacks the trimethylsilylmethyl group.
Anabasine: Another alkaloid with a similar structure but different functional groups.
Cytisine: A plant-derived alkaloid with a similar mechanism of action on nicotinic receptors.
Uniqueness
Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride is unique due to its cyclobutane ring and the presence of the trimethylsilylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBEDOOTUQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C[Si](C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













